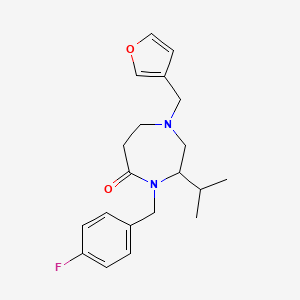
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one, also known as FBMFI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBMFI is a diazepanone derivative that belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative properties.
Mécanisme D'action
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron, leading to its inhibitory effects.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been shown to exhibit dose-dependent effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one is a potent and selective GABA-A receptor modulator, making it a valuable tool for studying the role of GABA in the central nervous system. However, its use in lab experiments is limited by its low solubility in water and its tendency to form aggregates, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for research on 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is the development of novel derivatives of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one's effects on other neurotransmitter systems and its potential for the treatment of other neurological disorders. Additionally, the use of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one in combination with other drugs for the treatment of epilepsy and anxiety disorders is an area of active research.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with 3-furylacrolein in the presence of potassium tert-butoxide. The resulting intermediate is then treated with isopropylmagnesium chloride and hydrochloric acid to yield 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. The purity of the compound is ensured by recrystallization from ethanol.
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of epilepsy, anxiety disorders, and insomnia. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has also been studied for its potential use as a muscle relaxant and for its effects on memory and learning.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-15(2)19-13-22(11-17-8-10-25-14-17)9-7-20(24)23(19)12-16-3-5-18(21)6-4-16/h3-6,8,10,14-15,19H,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSROWLQPQYBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5304779.png)
![{3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxo-1-pyrrolidinyl}acetic acid](/img/structure/B5304797.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5304810.png)
![4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5304812.png)
![3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304814.png)
![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5304827.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5304840.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5304848.png)
![2-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5304853.png)

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5304890.png)